N-(2-hydrazinyl-2-oxoethyl)formamide
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Overview
Description
N-(2-hydrazinyl-2-oxoethyl)formamide is a chemical compound with the molecular formula C₃H₇N₃O₂. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydrazine functional group, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydrazinyl-2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of hydrazine with ethyl formate under controlled conditions. The reaction typically proceeds as follows:
- Hydrazine is reacted with ethyl formate in the presence of a suitable solvent, such as ethanol.
- The reaction mixture is heated to a specific temperature, usually around 60-70°C, to facilitate the formation of this compound.
- The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives with varying degrees of reduction.
Substitution: Substituted hydrazine compounds with different functional groups.
Scientific Research Applications
N-(2-hydrazinyl-2-oxoethyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)formamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the metabolic pathways of microorganisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydrazinyl-2-oxoethyl)nicotinamide: Similar in structure but contains a nicotinamide group.
N-(2-hydrazinyl-2-oxoethyl)benzamide: Contains a benzamide group instead of a formamide group.
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)formamide is unique due to its specific hydrazine and formamide functional groups, which confer distinct reactivity and biological activity. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
40868-95-9 |
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Molecular Formula |
C3H7N3O2 |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)formamide |
InChI |
InChI=1S/C3H7N3O2/c4-6-3(8)1-5-2-7/h2H,1,4H2,(H,5,7)(H,6,8) |
InChI Key |
CIRVNJGVWPTMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NN)NC=O |
Origin of Product |
United States |
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